

Application of Anisodine Hydrobromide in Acute Ischemic Stroke Research Models

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Compound of Interest

Compound Name: *Anisodine hydrobromide*

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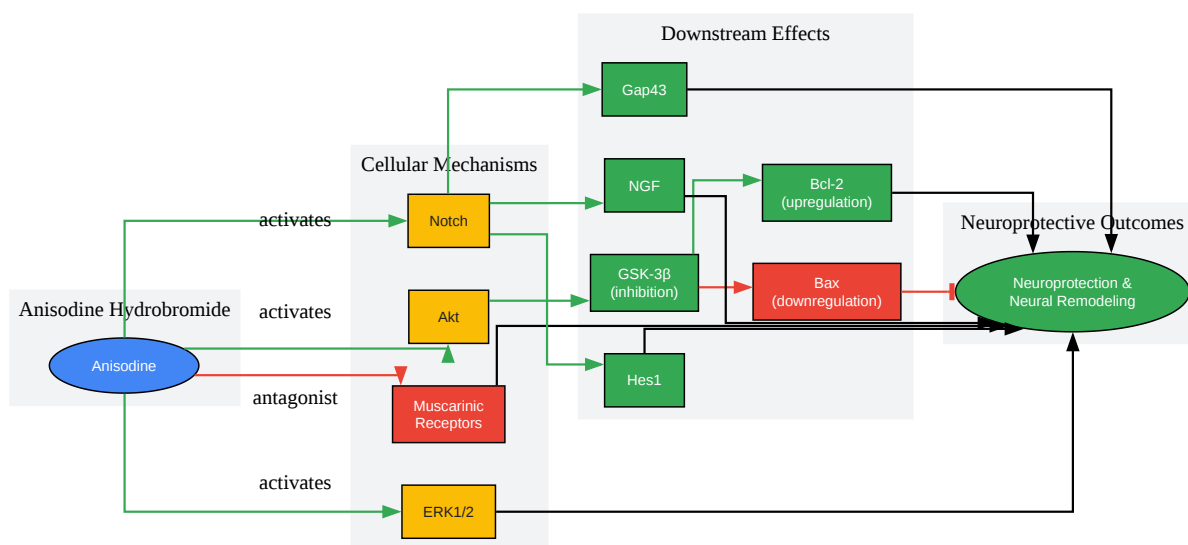
Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant *Anisodus tanguticus*, has demonstrated significant neuroprotective potential in preclinical models of acute ischemic stroke.[1] As a muscarinic acetylcholine receptor antagonist, its therapeutic effects are attributed to a multifaceted mechanism of action that includes improving cerebral microcirculation, reducing inflammation, and inhibiting neuronal apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing **Anisodine hydrobromide** in acute ischemic stroke research, with a focus on the widely used Middle Cerebral Artery Occlusion (MCAO) model.

Mechanism of Action

Anisodine hydrobromide exerts its neuroprotective effects through several signaling pathways. Primarily, it acts as a central muscarinic cholinergic receptor blocker.[2][3] This action is linked to anti-oxidative damage, anti-inflammatory effects, and the inhibition of neuronal apoptosis.[2][3] Furthermore, it has been shown to modulate the nitric oxide synthase system, prevent Ca^{2+} influx, and decrease serum levels of pro-inflammatory cytokines like IL-6.[2][3] Key signaling pathways implicated in the neuroprotective effects of **Anisodine hydrobromide** include the Akt/GSK-3 β pathway, the ERK1/2 signaling pathway, and the Notch signaling pathway.[2][4][5]

Signaling Pathways



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Caption: **Anisodine hydrobromide** signaling pathways in neuroprotection.

Data Presentation

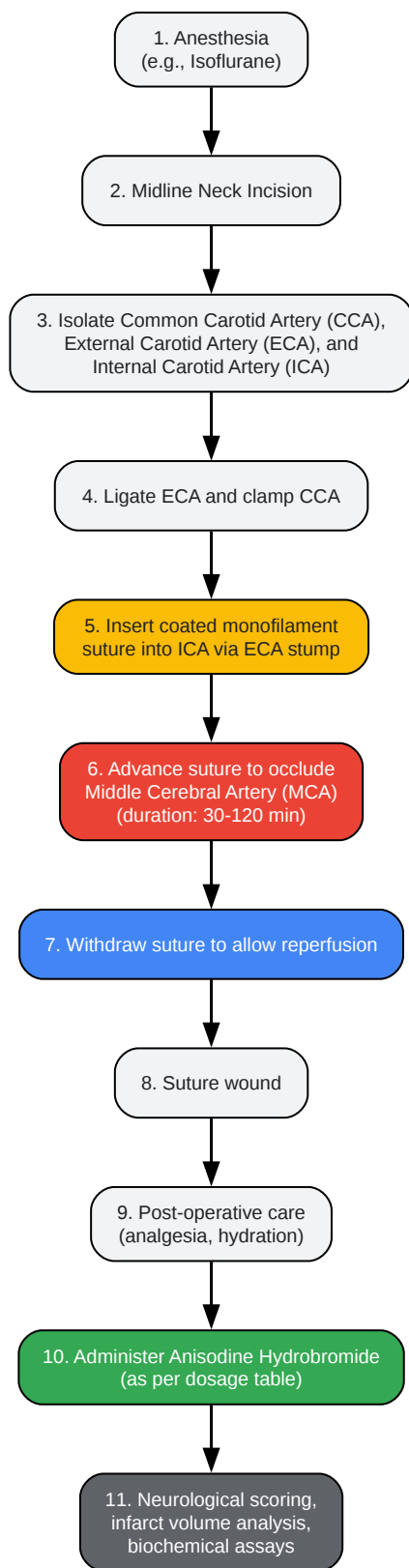
Table 1: In Vivo Efficacy of Anisodine Hydrobromide in Rodent MCAO Models

Animal Model	Anisodine Hydrobromide Dose	Administration Route	Key Findings	Reference
C57BL/6 Mice	Not Specified	Injection	Improved post-stroke neurological function, increased neurite intersections and dendritic spine density. Promoted neural cell regeneration.	[4][6]
Sprague-Dawley Rats	0.3, 0.6, 1.2 mg/kg	Injection	Ameliorated memory deficits, attenuated neuronal cell death and apoptosis.	[5]
MCAO Rats	0.6 mg/kg	Caudal Vein Injection	Reduced exacerbated M1, M2, M4, and M5 receptor expression. Inhibited calcium ion influx and ROS levels.	[7]
MCAO Rats	0.15, 0.3, 0.6, 1.2 mg/kg	Injection	Anti-oxidative activity and activation of Akt.	[8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely accepted method for inducing focal cerebral ischemia that mimics human ischemic stroke.[9][10][11]



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Caption: MCAO experimental workflow.

Materials:

- Rodents (Mice: C57BL/6; Rats: Sprague-Dawley)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Monofilament suture (4-0 for rats, 6-0 for mice) coated with poly-L-lysine or silicone rubber
- Heating pad to maintain body temperature
- **Anisodine hydrobromide** solution
- Saline

Procedure:

- Anesthesia and Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature at 37°C.
- Surgical Incision: Make a midline neck incision and carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Vessel Ligation: Ligate the distal end of the ECA and place a temporary ligature around the CCA.
- Suture Insertion: Create a small incision in the ECA and insert a coated monofilament suture.
- Occlusion: Gently advance the suture through the ICA until it blocks the origin of the middle cerebral artery (MCA). The duration of occlusion can vary (e.g., 60-90 minutes) to induce a reproducible infarct.

- **Reperfusion:** After the desired occlusion time, carefully withdraw the suture to allow for reperfusion.
- **Wound Closure:** Suture the incision and provide post-operative care, including analgesics and hydration.[\[10\]](#)
- **Anisodine Hydrobromide Administration:** Administer **Anisodine hydrobromide** at the predetermined dose and time point (e.g., during reperfusion).[\[7\]](#)

Neurological Deficit Scoring

Neurological function can be assessed at various time points post-MCAO using a standardized scoring system.

Table 2: Neurological Deficit Scoring

Score	Description
0	No neurological deficit
1	Mild focal neurological deficit (forelimb flexion)
2	Moderate focal neurological deficit (circling)
3	Severe focal neurological deficit (falling to one side)
4	No spontaneous motor activity

Infarct Volume Measurement

- **Brain Sectioning:** 24 hours post-MCAO, euthanize the animal and carefully remove the brain.
- **TTC Staining:** Section the brain into 2 mm coronal slices and immerse them in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[\[10\]](#)
- **Image Analysis:** Healthy tissue will stain red, while the infarcted area will remain white.[\[10\]](#) Capture images of the stained sections and quantify the infarct volume using image analysis software.

Conclusion

Anisodine hydrobromide presents a promising therapeutic agent for acute ischemic stroke. The protocols and data presented herein provide a comprehensive guide for researchers to investigate its neuroprotective mechanisms and evaluate its efficacy in preclinical models. Further multi-center, large-sample, and high-quality studies are warranted to validate these findings for potential clinical translation.[2][12]

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